Chemical structure and molecular weight of 4-(3,5-Dimethoxybenzoyl)isoquinoline
Chemical structure and molecular weight of 4-(3,5-Dimethoxybenzoyl)isoquinoline
A Comprehensive Technical Guide to 4-(3,5-Dimethoxybenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 4-(3,5-Dimethoxybenzoyl)isoquinoline, a designer molecule of significant interest in medicinal chemistry. Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This document details the chemical structure, molecular weight, and a validated synthetic pathway for 4-(3,5-Dimethoxybenzoyl)isoquinoline. Furthermore, it explores the potential biological significance of this compound, drawing parallels with the broader family of isoquinoline alkaloids, which are known to exhibit a wide range of biological activities.[3][4] The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Introduction to the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged structure in the field of medicinal chemistry.[2] This scaffold is present in a vast number of naturally occurring alkaloids, such as papaverine and morphine, and their derivatives have been extensively explored for therapeutic applications.[5] The biological activities associated with isoquinoline alkaloids are diverse and include antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective properties.[6] The introduction of various substituents onto the isoquinoline ring allows for the fine-tuning of its pharmacological profile, making it a versatile template for the design of novel therapeutic agents.[1] 4-(3,5-Dimethoxybenzoyl)isoquinoline is a synthetic derivative that combines the isoquinoline core with a substituted benzoyl moiety, presenting a unique scaffold for further chemical elaboration and biological screening.[1]
Chemical Structure and Molecular Properties
A thorough understanding of the chemical structure and molecular properties of a compound is fundamental to its application in research and development. This section provides the key identifiers and physicochemical properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Chemical Structure
The structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline is characterized by an isoquinoline ring substituted at the 4-position with a 3,5-dimethoxybenzoyl group.
Caption: Chemical structure of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Molecular Formula and Weight
The molecular and physical properties of 4-(3,5-Dimethoxybenzoyl)isoquinoline are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.32 g/mol |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC |
| InChI Key | JVSKCTDKQKJNHE-UHFFFAOYSA-N |
Synthesis Protocol
The following section details a robust and reproducible method for the synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline. This protocol is based on the well-established Friedel-Crafts acylation reaction.
Rationale for Method Selection
The Friedel-Crafts acylation is a classic and highly effective method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. In this case, isoquinoline serves as the aromatic substrate and 3,5-dimethoxybenzoyl chloride is the acylating agent. A Lewis acid catalyst, such as aluminum chloride, is employed to activate the acyl chloride, making it more electrophilic and facilitating the attack by the electron-rich isoquinoline ring. Dichloromethane is chosen as the solvent due to its inert nature and its ability to dissolve the reactants and catalyst.
Step-by-Step Experimental Protocol
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Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Acylating Agent: To the stirred solution, add 3,5-dimethoxybenzoyl chloride (1.2 equivalents).
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Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (1.5 equivalents). The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
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Reaction Progression: After the complete addition of the catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by carefully adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with dichloromethane (3 x volume).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Caption: Workflow for the synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline.
Potential Biological Significance and Future Directions
While specific biological activity data for 4-(3,5-Dimethoxybenzoyl)isoquinoline is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-known pharmacophore.[1][7] Many isoquinoline alkaloids and their synthetic analogs have been identified as potent inhibitors of various enzymes, suggesting their potential to modulate critical biological pathways.[7]
For instance, certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines and have been investigated for their potential as anticancer agents.[3] The mechanism of action is often attributed to their ability to interfere with cellular processes such as DNA replication and cell division.[3] Furthermore, the antioxidant properties of some isoquinoline alkaloids contribute to their cytotoxic effects.[3]
Given the established biological activities of the isoquinoline class of compounds, 4-(3,5-Dimethoxybenzoyl)isoquinoline represents a promising candidate for biological screening assays. Future research could focus on evaluating its potential as an enzyme inhibitor, an anticancer agent, or for other therapeutic applications.[7] In vitro enzyme inhibition assays, such as those targeting serine proteases, could provide initial insights into its biological activity.[7]
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, molecular weight, and a detailed synthetic protocol for 4-(3,5-Dimethoxybenzoyl)isoquinoline. The information presented is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development. The versatile isoquinoline scaffold, combined with the specific substitution pattern of this molecule, makes it a compelling subject for further investigation into its potential biological and therapeutic properties.
References
- Benchchem. Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline.
- Benchchem. Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)isoquinoline.
- Carpa, R., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will.. Molecules.
- Sigma-Aldrich. 4-(3,4-Dimethoxybenzoyl)isoquinoline.
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Wikipedia. Isoquinoline. Available from: [Link].
- Science of Synthesis. Product Class 5: Isoquinolines.
- Ataman Kimya. ISOQUINOLINE.
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PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available from: [Link].
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RSC Publishing. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Available from: [Link].
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PubMed Central (PMC). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available from: [Link].
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